molecular formula C10H11NO3 B13880419 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene

1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene

Cat. No.: B13880419
M. Wt: 193.20 g/mol
InChI Key: WXMMJAQNTBWQLN-UHFFFAOYSA-N
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Description

1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene is a substituted aromatic compound featuring a methyl group at the 1-position, a nitro group at the 2-position, and a propenyloxy (allyloxy) moiety at the 4-position. This structure confers unique reactivity and physicochemical properties, making it a subject of interest in organic synthesis and materials science.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

1-methyl-2-nitro-4-prop-2-enoxybenzene

InChI

InChI=1S/C10H11NO3/c1-3-6-14-9-5-4-8(2)10(7-9)11(12)13/h3-5,7H,1,6H2,2H3

InChI Key

WXMMJAQNTBWQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC=C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 1-Methylbenzene (Toluene) Derivatives

The nitration step is crucial for introducing the nitro group at the 2-position relative to the methyl group. Traditional nitration involves mixed acid (nitric acid and sulfuric acid) under controlled temperature to avoid over-nitration or formation of undesired isomers.

Key findings from literature:

Parameter Description
Nitrating agent Concentrated nitric acid or fuming nitric acid
Catalyst Concentrated sulfuric acid or solid sodium bisulfate (NaHSO4)
Solvent Carbon tetrachloride (CCl4) or acetic anhydride (with dehydration)
Temperature Maintained below 50 °C, typically 25–45 °C
Reaction time 1–2 hours
Workup Filtration, washing with 5% sodium bicarbonate (NaHCO3) and water to neutralize
Yield High yield of p-nitrotoluene with some ortho- and meta-isomers formed

This method yields a mixture of ortho- and para-nitrotoluene isomers, with para-nitrotoluene often being the major product. The ortho isomer is relevant for the target compound synthesis.

Etherification to Form the Propenyloxy Group

Data Summary Table for Preparation Methods

Step Reagents/Catalysts Solvent Conditions Yield (%) Notes
Nitration Fuming nitric acid, NaHSO4 catalyst CCl4, acetic anhydride 25–45 °C, 1 hour High Produces ortho- and para-nitrotoluene isomers
Etherification Pd(PPh3)2Cl2, NaHCO3 NMP 20–140 °C, 4 hours ~79 Palladium-catalyzed coupling with 2-propen-1-ol
Halogenation NBS, ammonium persulfate, methylene green Acetonitrile 20 °C, 12–24 hours 60–99 Pre-functionalization step for aromatic substrates

Comprehensive Research Findings

  • The nitration of methyl-substituted benzenes is well-established, with optimized protocols minimizing side reactions and maximizing ortho-nitro substitution necessary for the target compound.
  • Palladium-catalyzed etherification is a robust method for introducing allylic ether groups, with sodium bicarbonate serving as a mild base and NMP as a high-boiling solvent facilitating the reaction.
  • The combination of halogenation and palladium-catalyzed coupling allows for versatile functionalization of aromatic rings, enabling synthesis of complex substituted benzene derivatives like 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene .
  • Reaction monitoring by chromatographic and spectroscopic techniques (NMR, IR, GC) ensures product purity and structural confirmation.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The allyloxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Reduction: Iron (Fe), Hydrochloric acid (HCl)

    Substitution: Nucleophiles such as halides, amines, and thiols

Major Products Formed

    Reduction: 1-Methyl-2-amino-4-(2-propen-1-yloxy)benzene

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The allyloxy group may also participate in binding interactions with target molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: The propenyloxy group (OCH₂CH=CH₂) in the target compound enhances electrophilic substitution reactivity compared to trifluoromethyl (-CF₃) or nitrobenzyl (-OCH₂C₆H₄NO₂) groups. This is critical in polymerization or cross-linking reactions, as seen in allyl ether-based monomers . Nitro groups at the 2-position (ortho to methyl) may sterically hinder reactions, reducing accessibility for nucleophilic attacks compared to para-substituted analogs .

Physical Properties: The trifluoromethyl analog (C₈H₆F₃NO₂) exhibits higher thermal stability due to the strong C-F bonds, whereas the propenyloxy group introduces unsaturation, increasing susceptibility to oxidation . Brominated analogs (e.g., 1-bromo-2-methyl-4-(2-propen-1-yloxy)benzene) have higher density and boiling points, reflecting halogen-induced molecular interactions .

Synthetic Utility :

  • Propenyloxy-substituted benzenes are often synthesized via Williamson ether synthesis or nucleophilic aromatic substitution, as demonstrated for 1-chloro-4-(2-propen-1-yloxy)benzene .
  • Nitroalkene derivatives (e.g., 1-methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene) highlight the role of nitro groups in conjugate addition reactions, suggesting similar pathways for the target compound .

Biological Activity

1-Methyl-2-nitro-4-(2-propen-1-yloxy)benzene, a nitro-substituted aromatic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a nitro group, which is known for its role in various biochemical interactions and mechanisms of action.

Chemical Structure and Properties

The molecular structure of this compound includes:

  • Methyl group : Enhances lipophilicity.
  • Nitro group : Acts as an electron-withdrawing group, influencing reactivity and biological activity.
  • Propenyloxy group : Provides potential for further chemical modifications and interactions.

Chemical Formula

The chemical formula can be represented as C11H11N1O3C_{11}H_{11}N_{1}O_{3}.

Antimicrobial Properties

Nitro-containing compounds, including this compound, have demonstrated significant antimicrobial activity. The mechanism generally involves the reduction of the nitro group to form reactive intermediates that can bind covalently to DNA, leading to cell death.

Case Studies

  • Study on Antibacterial Activity : Research has shown that derivatives of nitro compounds exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, nitro derivatives have been reported to have minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of nitro compounds is also notable. The presence of the nitro group can enhance interactions with inflammatory mediators, potentially leading to inhibition of cyclooxygenase (COX) enzymes and other inflammatory pathways.

Research Findings

A study indicated that certain nitro-substituted benzene derivatives showed significant inhibition of inducible nitric oxide synthase (iNOS), suggesting a multi-target mechanism involving COX-2 and pro-inflammatory cytokines .

Toxicological Considerations

While exploring the biological activities, it is crucial to assess the toxicological profile. Research indicates that high concentrations of this compound can lead to adverse effects such as liver hyperplasia and genotoxicity in animal models. The no-observed-adverse-effect level (NOAEL) was determined to be 625 ppm based on sub-chronic toxicity studies .

Toxicity Data Summary

EndpointObserved EffectConcentration (ppm)
Liver HyperplasiaMinimal observed10000
NOAELNo significant toxicity625
GenotoxicityInduced DNA adducts2500

The biological activity of this compound can be attributed to its ability to undergo redox reactions facilitated by the nitro group. Upon reduction, it forms reactive species that can interact with cellular macromolecules, leading to various biological effects including antimicrobial and anti-inflammatory actions.

Proposed Mechanism

  • Reduction : Nitro group is reduced to form reactive intermediates.
  • Covalent Binding : These intermediates bind to DNA or proteins, disrupting normal cellular functions.
  • Cell Death : Ultimately leads to apoptosis or necrosis in affected cells.

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